molecular formula C17H22N2O4 B2969196 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034343-29-6

3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea

Cat. No.: B2969196
CAS No.: 2034343-29-6
M. Wt: 318.373
InChI Key: CFGNTFNGKHRPGW-UHFFFAOYSA-N
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Description

3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and an oxan-4-yl urea structure. Compounds containing benzofuran are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide, and the oxan-4-yl urea structure is formed through a reaction with isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave-assisted synthesis (MWI) has also been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzofuran moiety can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of benzofuran-2-yl ketones or aldehydes.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the oxan-4-yl urea structure may contribute to its stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is unique due to its combination of benzofuran, hydroxypropyl, and oxan-4-yl urea structures, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(21,15-10-12-4-2-3-5-14(12)23-15)11-18-16(20)19-13-6-8-22-9-7-13/h2-5,10,13,21H,6-9,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGNTFNGKHRPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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